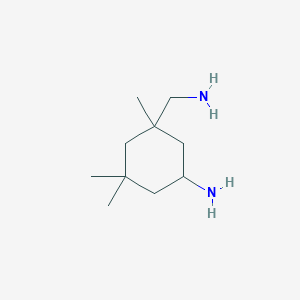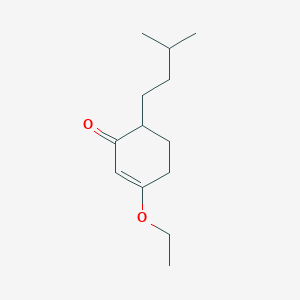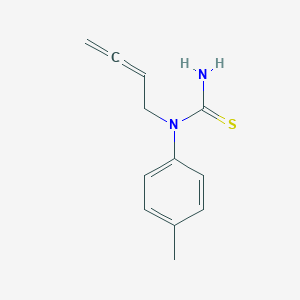
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea, also known as BMPT, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for researchers in multiple fields.
Mécanisme D'action
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea functions as a competitive inhibitor, binding to the active site of target enzymes and preventing their activity. This mechanism of action has been well-characterized in studies involving tyrosinase inhibition, as well as in other systems.
Effets Biochimiques Et Physiologiques
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to have a variety of effects on biochemical and physiological processes. In addition to its inhibition of tyrosinase, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea is its specificity for certain enzymes and proteins, making it a valuable tool for targeted inhibition studies. However, it is important to note that N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea may not be effective in all systems and may have off-target effects that need to be carefully considered.
Orientations Futures
There are many potential future directions for research involving N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea. One area of interest is the development of more potent and selective inhibitors based on the N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea scaffold. Additionally, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea could be used in combination with other inhibitors or drugs to explore synergistic effects. Finally, the use of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea in animal models could provide valuable information on its potential therapeutic applications.
Méthodes De Synthèse
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isothiocyanate with butadiene. This reaction yields the intermediate compound N-(4-methylphenyl)thiourea, which is then reacted with acetylene to produce the final product, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea.
Applications De Recherche Scientifique
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been used in numerous scientific studies due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of skin pigmentation and related disorders.
Propriétés
Numéro CAS |
155304-03-3 |
|---|---|
Nom du produit |
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea |
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
218.32 g/mol |
InChI |
InChI=1S/C12H14N2S/c1-3-4-9-14(12(13)15)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H2,13,15) |
Clé InChI |
WWPVGOPELPQJIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
Synonymes |
Thiourea, N-2,3-butadienyl-N-(4-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



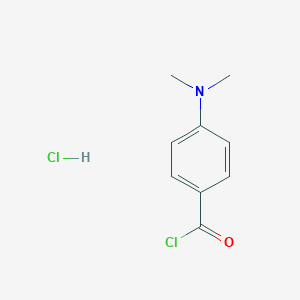
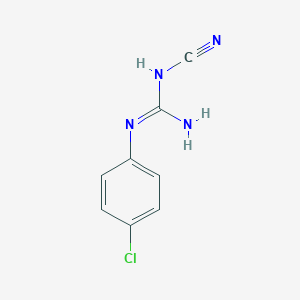
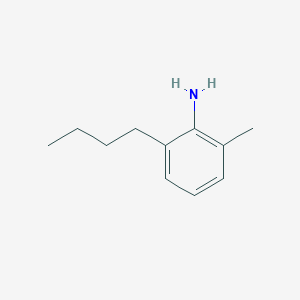
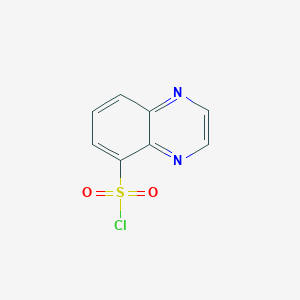
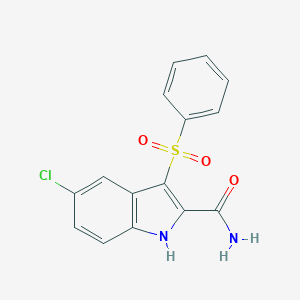


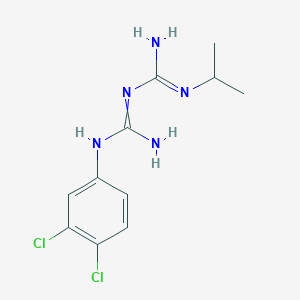
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
